molecular formula C14H15ClF2O2 B2615867 2-[1-(3-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid CAS No. 2251053-46-8

2-[1-(3-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid

Cat. No. B2615867
CAS RN: 2251053-46-8
M. Wt: 288.72
InChI Key: YMGTUJHVGHFVAZ-UHFFFAOYSA-N
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Description

2-[1-(3-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid (acronym: 2-CDFHA) is a compound of interest in the field of organic chemistry. It is a cyclic carboxylic acid derivative with a molecular formula of C13H11ClF2O2. This compound has been studied for its potential applications in the field of medicine due to its ability to act as a prodrug of a drug of interest, as well as its ability to interact with certain biochemical and physiological processes. In

Scientific Research Applications

Oxidative Stress Induction and Apoptosis in Stem Cells

Research on 2,4-Dichlorophenoxy acetic acid (2,4-D), a structurally related compound, showed its effects on human dental pulp stem cells, including hormetic response in cell viability, G0/G1 cell cycle arrest, enhanced ROS level, and apoptosis induction at higher concentrations. This study highlights the cellular impact of chlorophenyl compounds on stem cells, which might be relevant for understanding similar effects in compounds with chlorophenyl groups (Mahmoudinia et al., 2019).

Multicomponent Syntheses Techniques

Another study explored the use of lithium perchlorate and acetic anhydride in multicomponent syntheses of compounds, demonstrating the chemical versatility and reactivity of acetic acid derivatives in creating complex molecules. This methodological approach could be relevant for synthesizing or modifying compounds like 2-[1-(3-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid (Gu & Georg, 2013).

Binding Sites and Pharmacological Characteristics

Research into the binding sites of agonists and antagonists on the human CCK(1) receptor identified the differential interaction sites of structurally related molecules. This information is crucial for designing compounds with specific receptor affinities, potentially applicable to the development of pharmaceuticals with chlorophenyl and cyclohexyl groups (Gouldson et al., 2000).

Advanced Oxidation Process for Herbicide Degradation

A novel combination of advanced oxidation processes was optimized for the degradation of 2–4 Dichlorophenoxyacetic acid, highlighting environmental applications in the removal of chlorinated compounds from water resources. This research could be relevant for understanding the environmental fate and degradation mechanisms of similar chlorophenyl acetic acids (Mehralipour & Kermani, 2021).

properties

IUPAC Name

2-[1-(3-chlorophenyl)-4,4-difluorocyclohexyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClF2O2/c15-11-3-1-2-10(8-11)13(9-12(18)19)4-6-14(16,17)7-5-13/h1-3,8H,4-7,9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGTUJHVGHFVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(CC(=O)O)C2=CC(=CC=C2)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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